molecular formula C9H11ClFNO3 B2583369 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride CAS No. 2378506-61-5

5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride

Cat. No.: B2583369
CAS No.: 2378506-61-5
M. Wt: 235.64
InChI Key: FHCUBIVOKAOUDU-UHFFFAOYSA-N
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Description

5-(2-Aminoethoxy)-2-fluorobenzoic acid hydrochloride is a fluorinated benzoic acid derivative with an aminoethoxy substituent at the 5-position of the aromatic ring. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines a fluorine atom (enhancing metabolic stability and lipophilicity) with a polar aminoethoxy side chain (improving solubility and enabling further functionalization). The hydrochloride salt form enhances crystallinity and stability, making it suitable for storage and handling in synthetic workflows .

Key applications include its use as an intermediate in the synthesis of bioactive molecules, such as enzyme inhibitors, receptor ligands, and prodrugs. For example, derivatives of 2-fluorobenzoic acid have been explored for anticonvulsant activity via interactions with GABA-A receptors .

Properties

IUPAC Name

5-(2-aminoethoxy)-2-fluorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3.ClH/c10-8-2-1-6(14-4-3-11)5-7(8)9(12)13;/h1-2,5H,3-4,11H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCUBIVOKAOUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCN)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride typically involves the introduction of the aminoethoxy group and the fluorine atom onto the benzoic acid framework. One common method involves the nucleophilic substitution reaction where a suitable precursor, such as 2-fluorobenzoic acid, is reacted with 2-aminoethanol under controlled conditions to introduce the aminoethoxy group. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial for optimizing the synthesis and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of benzoic acid, including fluorinated variants, can inhibit anti-apoptotic proteins like Mcl-1 and Bfl-1, which are overexpressed in many cancers. Compounds designed with a 2,5-substituted benzoic acid scaffold have shown promising results in binding affinity studies, suggesting that they could serve as effective treatments against resistant cancer types .

Antiviral Activity
5-(2-Aminoethoxy)-2-fluorobenzoic acid has been identified as a precursor in the synthesis of antiviral agents targeting viruses such as HIV and simplexvirus. The compound's structure allows it to be modified into various derivatives that enhance its efficacy against viral infections .

Research Applications

Genetic Engineering
In microbial genetics, 5-(2-Aminoethoxy)-2-fluorobenzoic acid is utilized for counterselection in yeast models. It serves as a selective agent for genetic markers, allowing researchers to manipulate genetic pathways effectively. This application is crucial for understanding gene function and regulation .

Biochemical Studies
The compound's ability to form hydrogen bonds and interact with various biological molecules makes it a valuable tool in biochemical research. Its structural properties facilitate studies on protein interactions and enzyme mechanisms, contributing to the broader understanding of cellular processes .

Synthesis and Derivatives

The synthesis of 5-(2-Aminoethoxy)-2-fluorobenzoic acid typically involves several steps, starting from simpler benzoic acid derivatives. The compound can be synthesized through nucleophilic substitution reactions or by modifying existing benzoic acid structures to introduce the aminoethoxy group and fluorine atom .

Synthesis Overview

StepReaction TypeKey ReagentsConditions
1Nucleophilic substitution1-arylbenziodoxolonesMild conditions
2FluorinationFluoride sourcesControlled environment
3Functional group modificationAminoethanol derivativesSolvent-based reactions

Case Study 1: Anticancer Agent Development

A study focused on developing dual inhibitors targeting Mcl-1/Bfl-1 highlighted the potential of 5-(2-Aminoethoxy)-2-fluorobenzoic acid derivatives in overcoming drug resistance in cancer therapy. The binding affinities were measured using biochemical assays, demonstrating significant potency against lymphoma cell lines .

Case Study 2: Antiviral Research

In antiviral research, compounds derived from 5-(2-Aminoethoxy)-2-fluorobenzoic acid were tested against HIV strains. The results indicated that modifications to the compound enhanced its efficacy as an antiviral agent, paving the way for new therapeutic strategies .

Mechanism of Action

The mechanism of action of 5-(2-Aminoethoxy)-2-fluorobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs with Hydrochloride Salts

The following table compares 5-(2-Aminoethoxy)-2-fluorobenzoic acid hydrochloride with related compounds featuring aromatic rings, fluorine substituents, and hydrochloride salts:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Applications References
5-(2-Aminoethoxy)-2-fluorobenzoic acid hydrochloride C₉H₁₀ClFNO₃ 249.64 2-Fluoro, 5-(2-aminoethoxy), HCl Not reported Drug discovery, building block
2-Amino-5-fluorophenol hydrochloride C₆H₆ClFNO 177.57 2-Amino, 5-fluoro, HCl 19.2 Intermediate for heterocycles
2-Amino-5-bromophenol hydrochloride C₆H₆BrClNO 223.47 2-Amino, 5-bromo, HCl 36.1 Cross-coupling reactions
2-Amino-5-methylphenol hydrochloride C₇H₁₀ClNO 175.61 2-Amino, 5-methyl, HCl 50.8 Antimicrobial agents

Key Observations :

  • Substituent Effects: The presence of an aminoethoxy group in the target compound increases molecular weight and polarity compared to simpler analogs like 2-amino-5-fluorophenol hydrochloride. This group also provides a handle for further functionalization (e.g., conjugation with other pharmacophores).
  • Synthetic Efficiency: Yields for hydrochloride salts of aminophenols vary widely (19.2–50.8%), influenced by substituent size and reaction conditions. Bromine substituents (e.g., in 2-amino-5-bromophenol) may reduce yields due to steric hindrance .

Fluorinated Benzoic Acid Derivatives

Fluorine substitution at the 2-position of benzoic acid is a common strategy to modulate electronic and steric properties. Below is a comparison with other fluorobenzoic acid-based compounds:

Compound Name Molecular Formula Key Features Biological Activity References
5-(2-Aminoethoxy)-2-fluorobenzoic acid hydrochloride C₉H₁₀ClFNO₃ Aminoethoxy side chain Potential anticonvulsant (predicted)
5-(Chlorosulphonyl)-2-fluorobenzoic acid C₇H₄ClFO₄S Chlorosulphonyl group Intermediate for sulfonamides
2-Fluorobenzoic acid hydrazide C₇H₇FN₂O Hydrazide functional group Precursor to triazole derivatives
4-(2-(5,6-Dimethoxypyrazin-2-yl)ethyl)-2-fluorobenzoic acid C₁₅H₁₆FN₂O₄ Pyrazinyl-ethyl chain DAO inhibitor intermediate

Key Observations :

  • Functional Group Diversity: The aminoethoxy group distinguishes the target compound from sulfonamide or hydrazide derivatives. This group may enhance solubility and bioavailability compared to non-polar substituents (e.g., chlorosulphonyl).

Compounds with Aminoethoxy Side Chains

Aminoethoxy groups are versatile in medicinal chemistry. The table below highlights compounds with similar side chains:

Compound Name Molecular Formula Backbone Structure Applications References
5-(2-Aminoethoxy)-2-fluorobenzoic acid hydrochloride C₉H₁₀ClFNO₃ Fluorobenzoic acid Drug discovery
2-(2-(2-Aminoethoxy)ethoxy) acetic acid hydrochloride C₆H₁₄ClNO₄ Acetic acid Research chemical
5-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione hydrochloride C₁₅H₁₆ClN₃O₅ Isoindole-dione Targeted protein degradation (PROTACs)

Key Observations :

  • Backbone Flexibility : The target compound’s benzoic acid backbone contrasts with acetic acid or isoindole-dione systems, which may influence target binding or metabolic stability.
  • Complexity vs.

Biological Activity

5-(2-Aminoethoxy)-2-fluorobenzoic acid; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10ClFNO3
  • Molecular Weight : 221.63 g/mol
  • CAS Number : 1416013-62-1

The presence of a fluorine atom and an aminoethoxy group contributes to its unique chemical properties, impacting its biological activity.

Research indicates that compounds similar to 5-(2-aminoethoxy)-2-fluorobenzoic acid may interact with specific protein targets involved in apoptosis and cell signaling pathways. For instance, studies on related benzoic acid derivatives have shown that they can selectively bind to anti-apoptotic proteins such as Mcl-1 and Bfl-1, inducing cell death in cancer cells dependent on these proteins for survival .

Antitumor Activity

Several studies have highlighted the potential antitumor effects of this compound. In vitro assays have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Analogous compounds have shown efficacy in modulating ion channels, particularly sodium channels like Nav1.6, which are crucial for neuronal excitability and survival. This modulation could provide therapeutic benefits in neurodegenerative diseases .

Toxicity Profile

The toxicity of 5-(2-aminoethoxy)-2-fluorobenzoic acid has been assessed through various assays. Preliminary data suggest that it possesses a moderate toxicity profile, with specific attention needed for its effects on skin and eye exposure .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntitumorInduces apoptosis in cancer cells
NeuroprotectiveModulates sodium channels
ToxicityModerate toxicity

Case Study: Antitumor Mechanism

In a study focusing on the antitumor mechanism, researchers treated engineered lymphoma cells with varying concentrations of 5-(2-aminoethoxy)-2-fluorobenzoic acid. The results indicated a dose-dependent increase in apoptotic markers, including cleaved caspase-3 and PARP, suggesting effective induction of programmed cell death through mitochondrial pathways .

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